molecular formula C20H19NO B14138246 Benzyl (4-m-tolyoxyphenyl)amine

Benzyl (4-m-tolyoxyphenyl)amine

Cat. No.: B14138246
M. Wt: 289.4 g/mol
InChI Key: VGUNYCARBNMOOC-UHFFFAOYSA-N
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Description

Benzyl (4-m-tolyoxyphenyl)amine is an organic compound characterized by the presence of a benzyl group attached to a 4-m-tolyoxyphenyl amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-m-tolyoxyphenyl)amine typically involves the reaction of benzylamine with 4-m-tolyoxyphenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl (4-m-tolyoxyphenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzyl (4-m-tolyoxyphenyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl (4-m-tolyoxyphenyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Benzylamine: A simpler analogue with a benzyl group attached to an amine.

    4-m-Tolyoxyphenylamine: Lacks the benzyl group but shares the core structure.

Uniqueness: Benzyl (4-m-tolyoxyphenyl)amine is unique due to the presence of both the benzyl and 4-m-tolyoxyphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific structural features.

Properties

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

N-benzyl-4-(3-methylphenoxy)aniline

InChI

InChI=1S/C20H19NO/c1-16-6-5-9-20(14-16)22-19-12-10-18(11-13-19)21-15-17-7-3-2-4-8-17/h2-14,21H,15H2,1H3

InChI Key

VGUNYCARBNMOOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)NCC3=CC=CC=C3

Origin of Product

United States

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